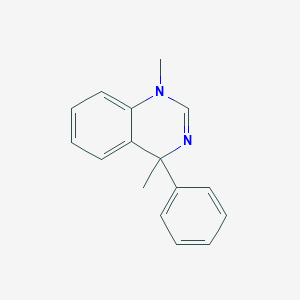
1,4-Dimethyl-4-phenyl-1,4-dihydroquinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dimethyl-4-phenyl-1,4-dihydroquinazoline is a heterocyclic compound belonging to the quinazoline family. Quinazolines are nitrogen-containing heterocycles that have garnered significant attention due to their diverse biological activities and potential therapeutic applications. This compound, in particular, is characterized by its unique structure, which includes a quinazoline core substituted with methyl and phenyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Dimethyl-4-phenyl-1,4-dihydroquinazoline can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminobenzophenone with acetone in the presence of a catalyst can yield the desired compound. The reaction typically requires refluxing in an appropriate solvent, such as ethanol or acetonitrile, and may involve the use of acidic or basic catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dimethyl-4-phenyl-1,4-dihydroquinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are introduced at specific positions on the quinazoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles or electrophiles, controlled temperature and solvent conditions.
Major Products Formed
Oxidation: Quinazolinone derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the reagents used.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 1,4-dimethyl-4-phenyl-1,4-dihydroquinazoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological context and the derivatives of the compound being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinazoline: The parent compound of 1,4-dimethyl-4-phenyl-1,4-dihydroquinazoline, known for its diverse biological activities.
Quinoxaline: Another nitrogen-containing heterocycle with similar structural features and biological activities.
Quinoline: A related heterocyclic compound with a broad range of applications in medicinal chemistry.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methyl and phenyl groups on the quinazoline core can influence its reactivity and interactions with biological targets, making it a valuable compound for further research and development .
Propriétés
Numéro CAS |
60538-81-0 |
|---|---|
Formule moléculaire |
C16H16N2 |
Poids moléculaire |
236.31 g/mol |
Nom IUPAC |
1,4-dimethyl-4-phenylquinazoline |
InChI |
InChI=1S/C16H16N2/c1-16(13-8-4-3-5-9-13)14-10-6-7-11-15(14)18(2)12-17-16/h3-12H,1-2H3 |
Clé InChI |
IRTTVFAMVCQQPF-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=CC=CC=C2N(C=N1)C)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


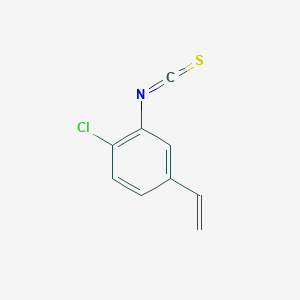
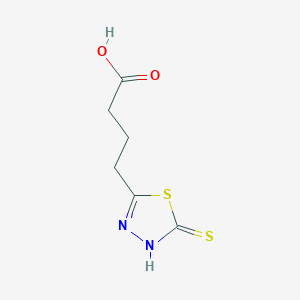
![2-[3-(Dimethylamino)prop-2-en-1-ylidene]cyclohexan-1-one](/img/structure/B14615061.png)
![1-Bromo-2-[chloro(fluoro)methoxy]-1,2,3,3-tetrafluorocyclopropane](/img/structure/B14615065.png)
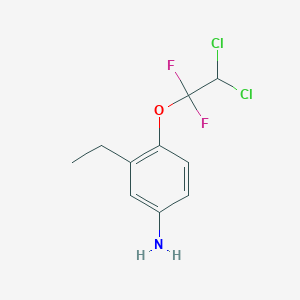
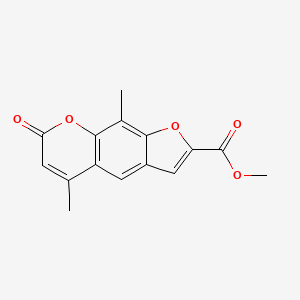
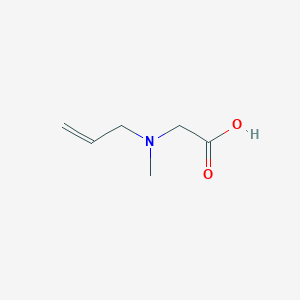
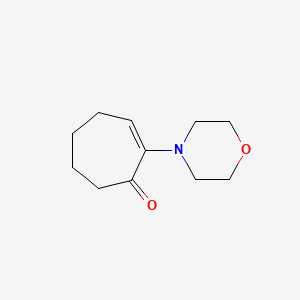

![Diethyl [chloro(4-nitrophenyl)methylidene]propanedioate](/img/structure/B14615098.png)
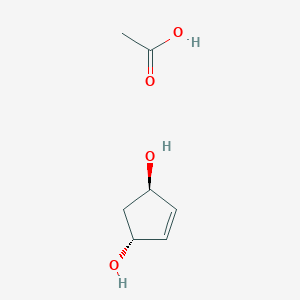


![2',3'-Dihydroxy[1,1'-biphenyl]-2-sulfonic acid](/img/structure/B14615126.png)
